2-(4,7-Dibromo-3-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,7-Dibromo-3-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a naphthalene core substituted with bromine and methoxy groups, and a dioxaborolane moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable boronic esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-Dibromo-3-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Bromination of Naphthalene: The starting material, naphthalene, undergoes bromination to introduce bromine atoms at the 4 and 7 positions. This is usually achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Methoxylation: The brominated naphthalene is then subjected to methoxylation to introduce a methoxy group at the 3 position. This can be done using methanol (CH₃OH) and a base such as sodium methoxide (NaOCH₃).
Formation of Dioxaborolane: The final step involves the formation of the dioxaborolane ring. This is typically achieved by reacting the methoxylated, brominated naphthalene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the bromine atoms can yield debrominated derivatives.
Substitution: The bromine atoms can be substituted with various nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, 2-(4,7-Dibromo-3-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s derivatives are explored for their potential biological activities, including anti-cancer and anti-inflammatory properties. Its ability to form stable boronic esters makes it useful in the design of enzyme inhibitors and other biologically active molecules.
Industry
In the industrial sector, this compound is used in the manufacture of advanced materials, including polymers and electronic components. Its role in cross-coupling reactions is particularly valuable for the production of OLEDs and other electronic devices.
Mechanism of Action
The mechanism by which 2-(4,7-Dibromo-3-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester moiety interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition, transmetalation, and reductive elimination steps typical of palladium-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-3-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4,7-Dibromo-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4,7-Dibromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
The unique combination of bromine and methoxy substituents on the naphthalene core, along with the dioxaborolane moiety, provides distinct reactivity patterns and stability. This makes it particularly suitable for specific cross-coupling reactions where other similar compounds might not perform as efficiently.
Properties
IUPAC Name |
2-(4,7-dibromo-3-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BBr2O3/c1-16(2)17(3,4)23-18(22-16)13-9-14(21-5)15(20)11-7-6-10(19)8-12(11)13/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPVZVNEHBXYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=C2C=C(C=C3)Br)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BBr2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.